molecular formula C8H9NO3 B2664604 (1R,2S)-2-(Prop-2-ynylcarbamoyl)cyclopropane-1-carboxylic acid CAS No. 1931924-73-0

(1R,2S)-2-(Prop-2-ynylcarbamoyl)cyclopropane-1-carboxylic acid

Cat. No.: B2664604
CAS No.: 1931924-73-0
M. Wt: 167.164
InChI Key: APRXAUBRMCGENB-NTSWFWBYSA-N
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Description

(1R,2S)-2-(Prop-2-ynylcarbamoyl)cyclopropane-1-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Biological Activity and Ethylene Precursor

(1R,2S)-2-(Prop-2-ynylcarbamoyl)cyclopropane-1-carboxylic acid and its derivatives are studied for their role in the ethylene biosynthesis pathway in plants. Ethylene is a crucial plant hormone involved in various physiological processes. Research has identified 1-(malonylamino) cyclopropane-1-carboxylic acid as a major conjugate of 1-aminocyclopropane-1-carboxylic acid, an ethylene precursor in higher plants, indicating the significance of cyclopropane carboxylic acid derivatives in plant biology and ethylene regulation (Hoffman, Yang, & Mckeon, 1982).

Synthetic Approaches and Pharmaceutical Applications

Tailor-made α-amino acids, including this compound derivatives, have been explored for their pharmaceutical potential, particularly as essential pharmacophoric units in a new generation of hepatitis C virus (HCV) NS3/4A protease inhibitors. The demand for asymmetric synthesis of these compounds is highlighted due to their highly constrained structure and steric requirements, underscoring their importance in drug development for treating HCV (Sato et al., 2016).

Biocatalysis in Drug Synthesis

The asymmetric synthesis of (1R, 2S)-N-Boc-vinyl-ACCA ethyl ester, a derivative of 1-amino cyclopropane-1-carboxylic acid (ACCA), showcases the utility of biocatalysis in pharmaceutical manufacturing. This particular compound is a key chiral intermediate in the synthesis of potent HCV NS3/4A protease inhibitors. The use of Sphingomonas aquatilis for the enantioselective synthesis of this compound emphasizes the role of microbial biocatalysts in producing pharmaceutically relevant molecules (Zhu, Shi, Zhang, & Zheng, 2018).

Natural Compounds and Biological Activities

The study of 1-aminocyclopropane-1-carboxylic acid (ACC) containing natural compounds, including their isolation, synthesis, and biological activities, offers insights into the diverse roles of cyclopropane-containing molecules in nature. These compounds exhibit a range of biological activities, such as antifungal, antimicrobial, antiviral, and antitumoral effects, highlighting their potential for therapeutic applications (Coleman & Hudson, 2016).

Properties

IUPAC Name

(1R,2S)-2-(prop-2-ynylcarbamoyl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-2-3-9-7(10)5-4-6(5)8(11)12/h1,5-6H,3-4H2,(H,9,10)(H,11,12)/t5-,6+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APRXAUBRMCGENB-NTSWFWBYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)C1CC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCNC(=O)[C@H]1C[C@H]1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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